![molecular formula C5H3BClF3KN B597984 Potassium (2-chloropyridin-3-yl)trifluoroborate CAS No. 1201899-19-5](/img/structure/B597984.png)
Potassium (2-chloropyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (2-chloropyridin-3-yl)trifluoroborate is a bench-stable organotrifluoroborate that is useful for Suzuki-Miyaura cross-coupling reactions and a variety of other carbon-carbon bond-forming reactions . It is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions .
Molecular Structure Analysis
The molecular formula of this compound is C5H3BClF3KN. Its molecular weight is 219.44.Chemical Reactions Analysis
This compound is particularly useful for Suzuki-Miyaura cross-coupling reactions . It has also been used for a variety of other carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 220-225 °C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
The synthesis of various fluorinated pyridine derivatives, such as 2,3-Difluoro-5-chloropyridine, has been achieved using potassium fluoride as a fluorination agent. These reactions typically involve the transformation of chloropyridines under specific conditions, indicating the potential use of potassium (2-chloropyridin-3-yl)trifluoroborate in similar fluorination processes (Zhou Hong-feng, 2007).
Hydrogenation Reactions
Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, a compound similar to this compound, has been used in selective hydrogenation reactions to produce specific isomers of β-trifluoromethylstyrenes. This demonstrates the potential of this compound in similar selective hydrogenation applications (P. Ramachandran, W. Mitsuhashi, 2015).
Suzuki Cross-Coupling Reactions
Potassium alkenyltrifluoroborates, structurally related to this compound, have been effectively used in Suzuki cross-coupling reactions with various halides. These reactions result in the formation of different functional groups, showcasing the utility of potassium trifluoroborates in organic synthesis (Gary A. Molander and M. Rivero, 2002).
Characterization and Spectroscopic Studies
Potassium 2-phenylacetyl-trifluoroborate, a compound structurally related to this compound, has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and UV-Visible spectroscopy. These methods help in understanding the structural and electronic properties of such compounds (M. A. Iramain et al., 2020).
Cycloaddition Reactions
Potassium alkynyltrifluoroborates, similar to this compound, have been utilized in cycloaddition reactions with 3-azetidinones and 3-oxetanone under nickel catalysis. These reactions lead to the formation of borylated dihydropyridinones and dihydropyranones, highlighting the versatility of potassium trifluoroborates in complex organic syntheses (Fathi Elwrfalli et al., 2019).
Mechanism of Action
Target of Action
Potassium (2-chloropyridin-3-yl)trifluoroborate, also known as Potassium 2-chloropyridine-3-trifluoroborate, is a type of organotrifluoroborate . Organotrifluoroborates are versatile and stable boronic acid surrogates . They are primarily used as nucleophilic coupling reagents in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . In these reactions, the organotrifluoroborate acts as a nucleophile, donating an electron pair to form a bond with an electrophilic aryl halide . This results in the formation of a new C-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of C-C bonds, which are fundamental in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a boronic acid surrogate, it is expected to have good stability and compatibility with a wide range of functional groups . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis and medicinal chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is bench-stable, meaning it can withstand commonly used and harsh reaction conditions . Additionally, it is compatible with a wide range of functional groups, allowing it to be used in diverse chemical environments
properties
IUPAC Name |
potassium;(2-chloropyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQRLKCEKQPPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746426 |
Source
|
Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201899-19-5 |
Source
|
Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1201899-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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